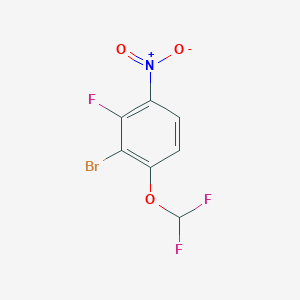
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene
Vue d'ensemble
Description
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO3 It is a derivative of benzene, characterized by the presence of bromine, fluorine, and nitro groups, as well as a difluoromethoxy substituent
Méthodes De Préparation
The synthesis of 1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethoxy-substituted benzene derivative, followed by nitration and fluorination reactions. The reaction conditions often require the use of catalysts such as palladium and bases like potassium acetate to achieve high yields .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, simplicity, and low environmental impact. For example, the use of inexpensive reagents and minimal waste generation are key considerations in industrial settings .
Analyse Des Réactions Chimiques
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the difluoromethoxy group may be oxidized to form different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield various substituted benzene derivatives, while reduction reactions typically produce amino-substituted compounds .
Applications De Recherche Scientifique
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents for various diseases.
Mécanisme D'action
The mechanism of action of 1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene and its derivatives involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The difluoromethoxy and fluorine substituents can enhance the compound’s stability and bioavailability, making it more effective in its applications .
Comparaison Avec Des Composés Similaires
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2,6-difluorobenzene: Lacks the nitro and difluoromethoxy groups, making it less reactive in certain chemical reactions.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical properties and reactivity.
1-Bromo-2-fluoro-3-nitrobenzene: Similar structure but lacks the difluoromethoxy group, affecting its overall reactivity and applications.
Propriétés
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-4(15-7(10)11)2-1-3(6(5)9)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXQCMHFZQIVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















